tert-Butyl 6,8-diazaspiro[3.5]nonane-6-carboxylate
Description
tert-Butyl 6,8-diazaspiro[3.5]nonane-6-carboxylate is a bicyclic spiro compound featuring a 6,8-diazaspiro[3.5]nonane core. The tert-butyl carbamate (Boc) group at the 6-position serves as a protective group for the secondary amine, enhancing stability and solubility during synthetic processes. This compound is widely utilized in pharmaceutical research as a building block for drug candidates, particularly in kinase inhibitors and protease-targeted therapies. Its spirocyclic architecture imports conformational rigidity, which can improve binding selectivity in medicinal chemistry applications .
Key physicochemical properties include:
Properties
IUPAC Name |
tert-butyl 6,8-diazaspiro[3.5]nonane-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-8-12(5-4-6-12)7-13-9-14/h13H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFCACBJKZUWTQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CCC2)CNC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-Butyl 6,8-diazaspiro[3.5]nonane-6-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of a diazaspiro compound with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
tert-Butyl 6,8-diazaspiro[3.5]nonane-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Scientific Research Applications
tert-Butyl 6,8-diazaspiro[3.5]nonane-6-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate due to its unique structural features that may interact with biological targets in novel ways.
Mechanism of Action
The mechanism of action of tert-Butyl 6,8-diazaspiro[3.5]nonane-6-carboxylate involves its interaction with specific molecular targets. The spiro structure allows it to fit into binding sites of enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Spirocyclic diaza compounds are critical in drug discovery due to their structural diversity and tunable pharmacophores. Below is a comparative analysis of tert-butyl 6,8-diazaspiro[3.5]nonane-6-carboxylate with analogous structures:
Table 1: Structural and Functional Comparison
| Compound Name | Core Structure | Substituents/Modifications | CAS Number | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|---|
| This compound | Spiro[3.5]nonane | Boc at 6-position | 885272-17-3 | 226.32 | Kinase inhibitors, protease ligands |
| tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate | Spiro[3.5]nonane | Boc at 6-position | 1227381-86-3 | 226.32 | Intermediate for CNS-targeted drugs |
| tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate | Spiro[3.5]nonane | Boc at 2-position | 1118786-86-9 | 226.32 | Antiviral agents |
| tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate | Spiro[4.4]nonane | Oxo group at 6-position; Boc at 2-position | 1194376-44-7 | 268.31 | Antibacterial scaffolds |
| tert-Butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate | Spiro[3.4]octane | Benzyl at 6-position; Boc at 2-position | 1352926-14-7 | 316.40 | GPCR modulator synthesis |
Key Differences and Implications
Core Ring Size and Rigidity: The spiro[3.5]nonane scaffold (6,8-diaza) provides a larger central ring compared to spiro[3.4]octane derivatives, increasing steric bulk and influencing target binding . Spiro[4.4]nonane derivatives (e.g., 6-oxo-2,7-diaza) introduce additional ring strain, which may enhance reactivity in nucleophilic substitutions .
Functional Group Variations: The oxo group in spiro[4.4]nonane derivatives (CAS 1194376-44-7) introduces hydrogen-bonding capabilities, advantageous for enzyme inhibition . Benzyl substituents (e.g., CAS 1352926-14-7) enhance lipophilicity, improving blood-brain barrier penetration for CNS applications .
Synthetic Utility: this compound is frequently synthesized via Mitsunobu reactions, as demonstrated in Example 407 of EP 4374877, achieving 90% yield . In contrast, spiro[3.4]octane derivatives require multi-step alkylation and deprotection sequences, complicating scalability .
Biological Activity
Tert-butyl 6,8-diazaspiro[3.5]nonane-6-carboxylate (CAS Number: 2228807-88-1) is a synthetic organic compound characterized by its unique spirocyclic structure, which includes two nitrogen atoms in the ring system. Its molecular formula is with a molecular weight of 226.32 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development.
The compound features a tert-butyl group and a carboxylate functional group, which contribute to its chemical reactivity and biological interactions. Its structure allows it to serve as a valuable intermediate in the synthesis of more complex molecules, particularly in pharmaceuticals and agrochemicals.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₂N₂O₂ |
| Molecular Weight | 226.32 g/mol |
| CAS Number | 2228807-88-1 |
Biological Activity
Research into the biological activity of this compound is still emerging, but several potential applications have been identified:
1. Antimicrobial Properties
Preliminary studies suggest that compounds with similar spirocyclic structures exhibit antimicrobial activity. The specific mechanisms of action for this compound remain to be fully elucidated, but its ability to interact with biological targets may lead to significant antimicrobial effects.
2. Anticancer Potential
The compound's structural features may allow it to interfere with cancer cell proliferation or survival pathways. Analogous compounds have shown promise in targeting specific cancer-related enzymes or receptors, indicating that further investigation into this compound's anticancer properties could be fruitful.
3. Drug Development Applications
Due to its unique structure, this compound is being explored as a candidate for drug development. Its interactions with various biological targets suggest potential therapeutic applications in treating diseases such as cancer or infections.
While the precise mechanisms by which this compound exerts its biological effects are not yet fully understood, it is hypothesized that the compound may bind to specific receptors or enzymes within biological systems. This binding could initiate a cascade of biochemical reactions that alter cellular functions.
Case Studies and Research Findings
Several studies have investigated related compounds within the diazaspiro family:
- Study on Related Compounds : Research on similar spirocyclic compounds has demonstrated their efficacy against various pathogens and cancer cell lines. For instance, analogs have shown significant reductions in parasite load in animal models of infection, suggesting that modifications to the spirocyclic framework can enhance biological activity .
- In Vitro Studies : In vitro assays have indicated that compounds with similar structures can inhibit key enzymes involved in metabolic pathways relevant to disease progression. This suggests that this compound might also possess similar inhibitory effects.
Comparison with Similar Compounds
The biological activity of this compound can be compared with other diazaspiro compounds:
| Compound Name | Biological Activity Potential |
|---|---|
| tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate | Antimicrobial and anticancer activity |
| tert-Butyl 8-fluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate | Enhanced reactivity due to fluorine substitution |
These comparisons highlight how variations in the spirocyclic structure and functional groups can lead to different biological profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
